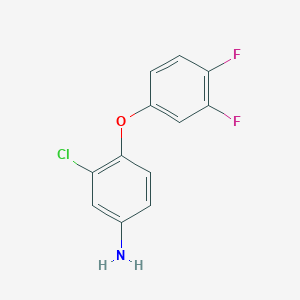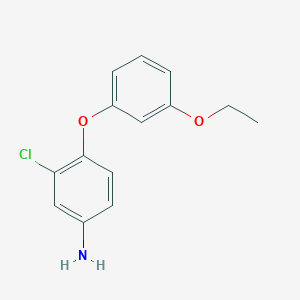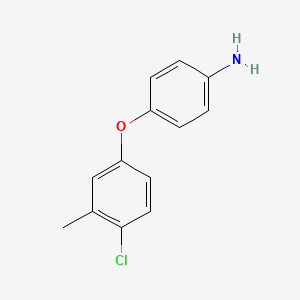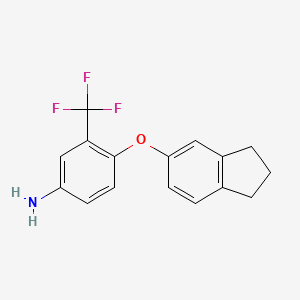
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine is an organic compound characterized by its unique structure, which includes an indene moiety linked to a trifluoromethyl-substituted phenylamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as 2-phenyl-1,3-butadiene.
Attachment of the Phenylamine Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where the phenylamine group is introduced.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) under conditions that promote electrophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the phenylamine, converting it to an amine.
Substitution: The phenylamine group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) under controlled conditions.
Major Products
Oxidation: Indanone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific pathways. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoromethyl group.
作用机制
The mechanism by which 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-methylphenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-chlorophenylamine: Contains a chlorine atom instead of a trifluoromethyl group.
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-nitrophenylamine: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its analogs. These characteristics can make it more effective in certain applications, particularly in medicinal chemistry where such properties are desirable for drug development.
属性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOTUGCTMKTISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
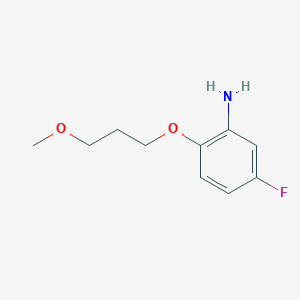
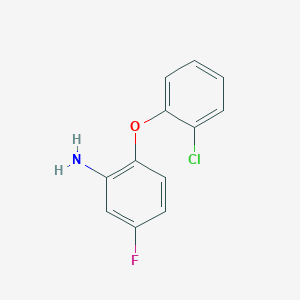
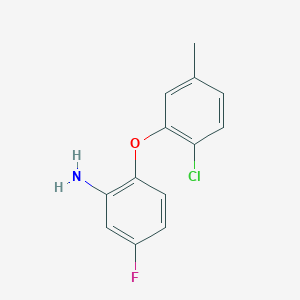
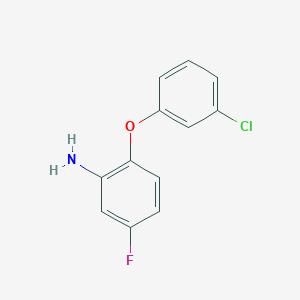
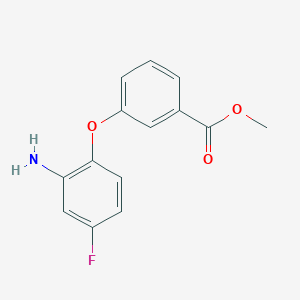

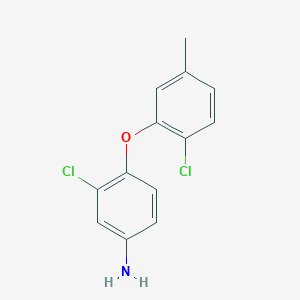

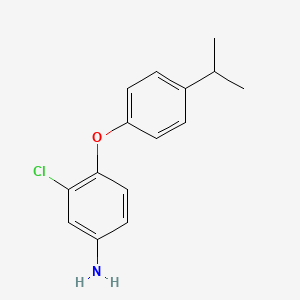
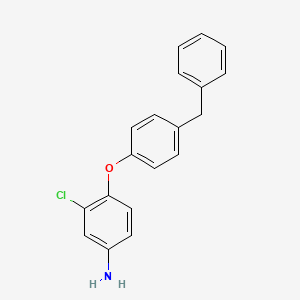
![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)
